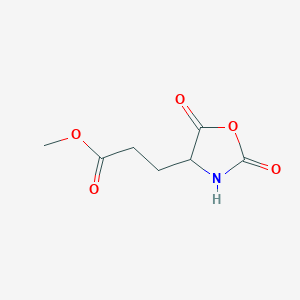

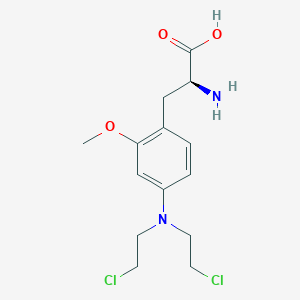

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the Claisen condensation used to obtain 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones from acetophenones and methyl 2-methoxytetrafluoropropionate . Another method is the one-pot tandem hydroformylation-hydrogenation sequence to synthesize 3-hydroxy-2-methylpropionamide, an intermediate in the synthesis of methyl methacrylate . Additionally, methyl 3-methoxypropionate was prepared from methanol and methyl acrylate using sodium hydroxide or sodium methoxide as catalysts .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as X-ray diffraction, which was used to determine the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and can provide insights into the molecular structure of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the oxygen rearrangement in molecular ions of 3-phenylpropionates, which involves the elimination of an allyl radical followed by expulsion of ketene . Another example is the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via successive C-C and C-H bond cleavages . These reactions are indicative of the types of transformations that related compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are not extensively discussed in the provided papers. However, the synthesis processes described suggest that these compounds are stable under certain conditions and can be obtained with high purity, as indicated by the synthesis of methyl 3-methoxypropionate with a purity of more than 99.5% . The inhibitory activities of methyl 2-methoxycarbonyl-3-phenylpropionate derivatives for angiotensin converting enzyme (ACE) also highlight the biological relevance of these compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Analysis

- Synthesis of Tolterodine L-Tartrate : The compound serves as a precursor in the synthesis of Tolterodine L-Tartrate, a medication used to treat overactive bladder. The synthesis involves cyclization, chlorination, amination, reduction, and demethylation processes, highlighting its importance in complex organic syntheses (Yuan Zhe, 2005).

- Crystal Structure Analysis : Studies on the crystal structure of derivatives of 3-phenylpropionic acid, including those related to the compound , help in understanding the intermolecular interactions and structural conformation which are critical for the design of new materials and pharmaceuticals (U. Das et al., 2012).

Pharmaceutical Research

- Angiotensin Converting Enzyme (ACE) Inhibitors : Derivatives of Methyl 2-methoxycarbonyl-3-phenylpropionate have been prepared and evaluated for their ACE inhibitory activities, showing potent effects that surpass the control drug Captopril. This suggests potential applications in the treatment of hypertension and cardiovascular diseases (Xiao-hua Cai et al., 2006).

Material Science

- Electronic Properties Analysis : The study of crystal structure and electronic properties of phenylpropionic acid derivatives contributes to material science by elucidating the molecular geometries, hydrogen bonding interactions, and electronic stability of these compounds. Such information is crucial for the development of new materials with specific electronic properties (U. Das et al., 2011).

Stereochemistry and Chiral Resolution

- Chiral Resolution of Secondary Alcohols : The resolution of secondary alcohols using derivatives of the compound indicates its utility in stereochemical analysis and the production of enantiomerically pure substances, which are important for pharmaceutical applications (Akio Ichikawa & H. Ono, 2006).

Safety And Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the related compound “2-Methoxy-5-methylphenyl isocyanate” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation67. However, the specific safety and hazards of “Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate” are not provided in the searched resources.

Zukünftige Richtungen

The future directions for the study and application of “Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate” are not specified in the searched resources. However, the related compounds and their reactions could provide a basis for further research and development in this area428.

Eigenschaften

IUPAC Name |

methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQJPTJDNINOMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462767 |

Source

|

| Record name | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate | |

CAS RN |

124937-62-8 |

Source

|

| Record name | Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)